2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a furan ring, a hydrazone linkage, and a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide typically involves the condensation reaction between furan-2-carbaldehyde and N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenylacetamide derivatives.
Scientific Research Applications
2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide involves its interaction with various molecular targets. The hydrazone linkage can form coordination complexes with metal ions, which can enhance its biological activity. The furan ring and phenylacetamide moiety can interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile
- 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is unique due to its specific combination of a furan ring, hydrazone linkage, and phenylacetamide moiety. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Biological Activity
The compound 2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The synthesis of this compound typically involves the reaction of furan-2-aldehyde with hydrazine derivatives, leading to the formation of hydrazone structures. The general procedure includes:
- Reactants : Furan-2-aldehyde and phenylacetohydrazide.
- Solvent : Commonly conducted in solvents like ethanol or dioxane.
- Reaction Conditions : Heating under reflux for several hours.
The resulting compound can be characterized using techniques such as NMR and mass spectrometry, confirming its structure through spectral data.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potent antibacterial effects, with some derivatives exhibiting MIC values as low as 15.625 μM against Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest significant potential for further development in cancer therapy .
Case Studies
- SARS-CoV-2 Inhibition : A related compound, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, was identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), with an IC50 value of 10.76 μM. Further optimization led to compounds with even lower IC50 values (1.55 μM), indicating a promising avenue for antiviral drug development .
- Antitumor Evaluation : Another study reported the synthesis of various furan derivatives and their evaluation against multiple cancer cell lines. The results indicated that some derivatives displayed high inhibitory effects on tumor growth, suggesting that modifications to the furan structure could enhance anticancer activity .
Table 1: Biological Activity Summary of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | Antiviral | SARS-CoV-2 Mpro | 10.76 μM |
2-(Furan-2-ylmethylene)hydrazinyl derivative | Antibacterial | Staphylococcus aureus | 15.625 μM |
2-(Furan-2-ylmethylene)hydrazinyl derivative | Anticancer | MCF-7 | IC50 not specified |
Table 2: Synthesis Conditions for Hydrazone Derivatives
Reactants | Solvent | Reaction Time | Yield (%) |
---|---|---|---|
Furan-2-aldehyde + Phenylacetohydrazide | Ethanol | 3 hours | 98% |
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C13H11N3O3/c17-12(15-10-5-2-1-3-6-10)13(18)16-14-9-11-7-4-8-19-11/h1-9H,(H,15,17)(H,16,18)/b14-9+ |
InChI Key |
WTLPPABBYJNCHB-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.